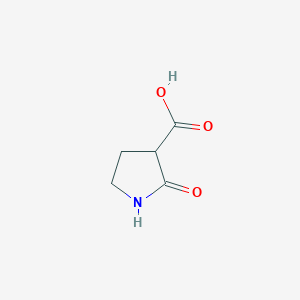
2-oxopyrrolidine-3-carboxylic acid
Cat. No. B2553821
Key on ui cas rn:
96905-67-8
M. Wt: 129.115
InChI Key: HPQCENXKIPSQSA-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08835472B2
Procedure details


To 0.50 g (3.18 mmol) 2-oxo-pyrollidine-carboxylic acid ethyl ester in 10 mL EtOH are added 5 mL aq. NaOH (1M) solution. The reaction mixture is stirred at r.t. for 3 h. The EtOH is removed in vacuo and the residue is diluted with water and acidified with aq. HCl (2M) solution. The resulting precipitate is filtered and dried.



Identifiers


|
REACTION_CXSMILES
|
C(OC([N:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])=O)C.[OH-:12].[Na+].C[CH2:15][OH:16]>>[O:11]=[C:7]1[CH:8]([C:15]([OH:16])=[O:12])[CH2:9][CH2:10][NH:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at r.t. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The EtOH is removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is diluted with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
